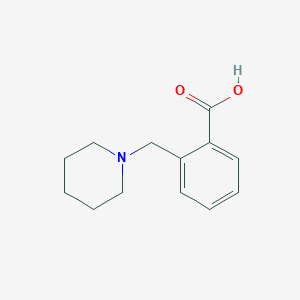

2-(Piperidin-1-ylmethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

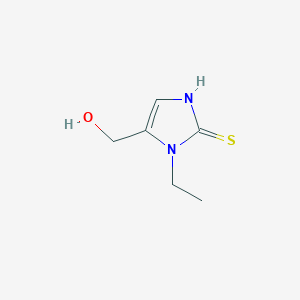

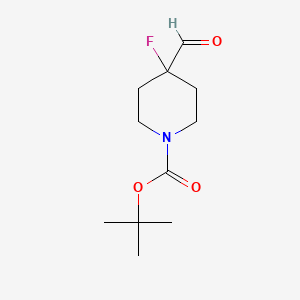

The compound "2-(Piperidin-1-ylmethyl)benzoic acid" is a chemical structure that is part of a broader class of piperidine derivatives. Piperidine is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of piperidine derivatives is a key area of research due to their pharmacological significance. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent acetylcholinesterase inhibitor, involves the introduction of an indanone moiety to a piperidine scaffold . Similarly, other derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized by introducing bulky moieties and substituents at the nitrogen atom of the benzamide, which significantly enhances their activity . These synthetic approaches highlight the versatility of piperidine derivatives and their potential for modification to achieve desired biological effects.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the piperidin ring adopts a chair conformation, which is a common and stable conformation for piperidine rings . The planarity of the benzothiazol and imidazol rings and their dihedral angle also contribute to the compound's biological activity. The molecular structure is often analyzed using spectroscopic methods, such as FT-IR, FT-Raman, NMR, and computational methods like Density Functional Theory (DFT) .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The introduction of different functional groups and the formation of rigid analogues are examples of chemical modifications that can enhance the biological activity of these compounds . The reactivity of specific sites within the molecule can be studied using Molecular Electrostatic Potential (MEP) energy surfaces and Fukui function descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The HOMO-LUMO bandgap energy, electron excitation analysis, and thermodynamic parameters at different temperatures provide insights into the reactivity and stability of these compounds . Additionally, molecular docking studies can predict the interaction of piperidine derivatives with biological targets, which is crucial for understanding their mechanism of action .

Wissenschaftliche Forschungsanwendungen

Metabolism in Antidepressant Development : 2-(Piperidin-1-ylmethyl)benzoic acid is a product of the oxidative metabolism of Lu AA21004, a novel antidepressant. This metabolism involves multiple enzymes like CYP2D6 and CYP2C9, indicating the compound's relevance in drug metabolism studies (Hvenegaard et al., 2012).

Antitubercular Agent Development : Piperidin-4-imine derivatives, related to 2-(Piperidin-1-ylmethyl)benzoic acid, have been explored for their antitubercular properties. These compounds exhibited promising results against Mycobacterium tuberculosis, highlighting their potential in developing new therapeutic agents (Revathi et al., 2015).

Co-crystallisation Studies : Research on co-crystallisation of benzoic acid derivatives with N-containing bases, including piperazine (structurally similar to piperidin-1-ylmethyl), has implications for understanding molecular interactions and crystal engineering (Skovsgaard & Bond, 2009).

Crystal Structure Analysis : Studies on crystal structures of compounds containing piperidin-1-ylmethyl groups are significant for understanding molecular conformations and designing new molecules with desired properties (Yıldırım et al., 2006).

Synthesis of Coordination Polymers : The synthesis of coordination polymers involving benzoate anion derivatives linked to piperidinium salts shows the compound's role in the development of new materials with potential applications in catalysis and material science (Fan et al., 2001).

Hydrogen-bonded Interactions Study : Investigations into hydrogen-bonded interactions between amino alcohol and benzoic acid molecules, involving piperidine derivatives, are crucial for understanding molecular recognition and designing new chemical entities (Dega-Szafran et al., 2017).

Corrosion Inhibition Research : Piperine derivatives, closely related to 2-(Piperidin-1-ylmethyl)benzoic acid, have been studied for their role as green corrosion inhibitors on iron surfaces. This research is vital for developing eco-friendly corrosion protection methods (Belghiti et al., 2018).

Eigenschaften

IUPAC Name |

2-(piperidin-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETGNIQLYMGVGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629762 |

Source

|

| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylmethyl)benzoic acid | |

CAS RN |

917747-57-0 |

Source

|

| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)